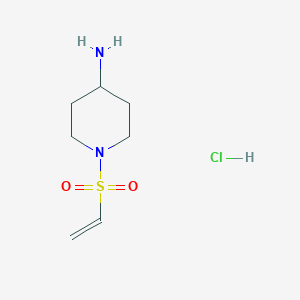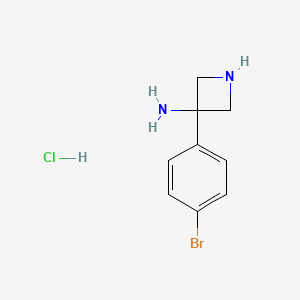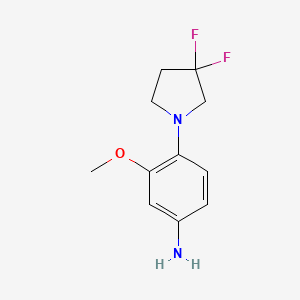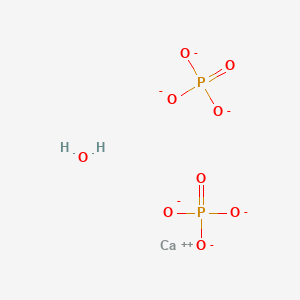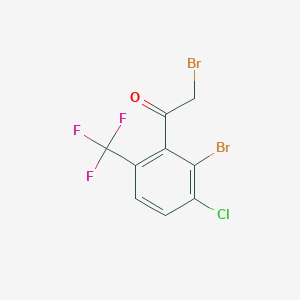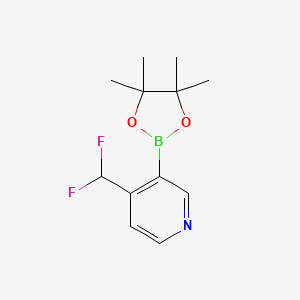
25-Hydroxy Rifabutin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Hydroxy Rifabutin is a derivative of Rifabutin, an antibiotic primarily used to treat mycobacterial infections, including tuberculosis and Mycobacterium avium complex disease in patients with HIV . This compound is part of the rifamycin family, which is known for its broad-spectrum antibacterial activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Rifabutin involves the hydroxylation of Rifabutin. This process typically requires specific catalysts and reaction conditions to ensure the selective addition of a hydroxyl group at the 25th position of the Rifabutin molecule .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 25-Hydroxy Rifabutin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Rifabutin.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can revert the compound to Rifabutin .
Applications De Recherche Scientifique
25-Hydroxy Rifabutin has several scientific research applications:
Mécanisme D'action
25-Hydroxy Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the synthesis of RNA, leading to cell death. The hydroxylation at the 25th position enhances its binding affinity to the bacterial enzyme, making it more effective against certain resistant strains .
Similar Compounds:
Rifampicin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifapentine: Known for its longer half-life and used in combination therapy for tuberculosis.
Rifaximin: Primarily used to treat gastrointestinal infections due to its poor absorption in the gut.
Uniqueness: this compound is unique due to its enhanced activity against resistant strains of mycobacteria and its potential for use in novel drug delivery systems. Its hydroxylation at the 25th position distinguishes it from other rifamycins, providing it with unique pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C44H60N4O10 |
|---|---|
Poids moléculaire |
805.0 g/mol |
Nom IUPAC |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione |
InChI |
InChI=1S/C44H60N4O10/c1-21-13-12-14-22(2)41(55)45-33-32-31(46-44(47-32)16-18-48(19-17-44)42(7,8)9)28-29(38(33)53)37(52)26(6)39-30(28)40(54)43(10,58-39)57-20-15-27(56-11)23(3)35(50)25(5)36(51)24(4)34(21)49/h12-15,20-21,23-25,27,34-36,49-53H,16-19H2,1-11H3,(H,45,55)/b13-12+,20-15+,22-14+/t21-,23+,24+,25-,27-,34-,35+,36+,43-/m0/s1 |
Clé InChI |
XDPKKMDAOQCGLL-MJASVOATSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/no-structure.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
